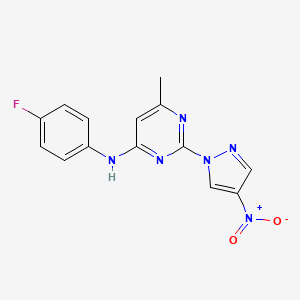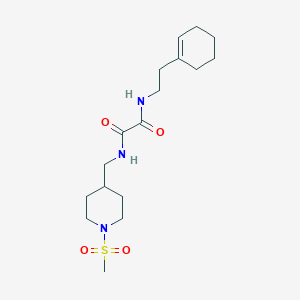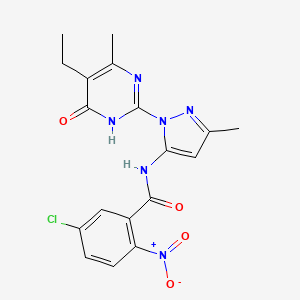![molecular formula C21H24N6O2 B2631599 N-(1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)吡咯烷-3-基)-4-苯基四氢-2H-吡喃-4-甲酰胺 CAS No. 2034468-92-1](/img/structure/B2631599.png)
N-(1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)吡咯烷-3-基)-4-苯基四氢-2H-吡喃-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a derivative of 1,2,4-triazolo[4,3-b]pyridazine . It’s part of a class of compounds that have been studied for their potential applications in various fields, especially in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds under different experimental settings . The chemical structures of the synthesized compounds are characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring . This ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring .科学研究应用
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have explored their effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Further studies are needed to optimize their efficacy and safety profiles .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. It has been evaluated for its effectiveness against various strains, including Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting microbial cell membranes or interfering with essential metabolic pathways. These findings suggest its potential use in developing novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazines have demonstrated analgesic (pain-relieving) and anti-inflammatory properties. They modulate pain pathways and reduce inflammation by inhibiting pro-inflammatory enzymes. These effects make them interesting candidates for pain management and treating inflammatory conditions .
Antioxidant Activity
The compound exhibits antioxidant properties, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions. Researchers are investigating its potential as a natural antioxidant or as an adjunct therapy .
Enzyme Inhibitors
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines act as enzyme inhibitors, targeting specific enzymes involved in various biological processes. Examples include carbonic anhydrase inhibitors (used in glaucoma treatment), cholinesterase inhibitors (relevant for Alzheimer’s disease), and alkaline phosphatase inhibitors. These inhibitors have therapeutic implications in diverse areas .
Antiviral Properties
Triazolothiadiazines have been investigated for their antiviral activity against RNA and DNA viruses. They interfere with viral replication, entry, or assembly. While more research is needed, these compounds hold promise as potential antiviral agents .
属性
IUPAC Name |
4-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c28-20(21(9-12-29-13-10-21)16-4-2-1-3-5-16)23-17-8-11-26(14-17)19-7-6-18-24-22-15-27(18)25-19/h1-7,15,17H,8-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPARYXNKVJPSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)
![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)





![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)